1-(Carboxymethyl)-1H-tetrazole
Description
Strategic Significance of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazoles, a class of synthetic heterocyclic compounds featuring a five-membered ring with four nitrogen atoms and one carbon atom, hold a prominent position in modern chemistry. wikipedia.orgnih.gov Their significance stems from a unique combination of chemical properties that makes them valuable in diverse fields, from medicine to materials science. sioc-journal.cnbohrium.comvu.edu.au
In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. wikipedia.orgacs.orghilarispublisher.comresearchgate.netbeilstein-journals.org This is because it has a similar pKa value and is deprotonated at physiological pH, allowing it to mimic the carboxylate group's function while often providing improved metabolic stability and lipophilicity. hilarispublisher.comresearchgate.netpnrjournal.com This strategy has been successfully employed in the development of numerous FDA-approved drugs, including antihypertensive agents like losartan. wikipedia.orgbohrium.comresearchgate.net The tetrazole moiety's ability to enhance pharmacokinetic profiles makes it a privileged scaffold in drug discovery. hilarispublisher.comresearchgate.netbeilstein-journals.org
Beyond pharmaceuticals, tetrazoles are at the forefront of high-energy materials research. nih.govicm.edu.plresearchgate.net Their high nitrogen content contributes to a large positive heat of formation, releasing considerable energy and environmentally benign gases like dinitrogen upon decomposition. icm.edu.plresearchgate.net This has led to the investigation of tetrazole derivatives as high-performance, "green" explosives and rocket propellants. wikipedia.orgbohrium.comresearchgate.netajgreenchem.com The stability of the tetrazole ring can be readily modified by adding various functional groups, allowing for the fine-tuning of its energetic properties. icm.edu.pl
Furthermore, tetrazoles are important in coordination chemistry and catalysis. pnrjournal.comajgreenchem.comresearchgate.net They can act as versatile ligands, coordinating with metal centers to form complexes used in both homogeneous and heterogeneous catalysis. researchgate.netresearchgate.netresearchgate.net The unique electronic structure of the tetrazole ring can influence the reactivity and selectivity of these metal catalysts. researchgate.net Their applications extend to agriculture, photography, and as precursors for other nitrogen-containing heterocycles. beilstein-journals.orgajgreenchem.comresearchgate.net
The Carboxymethyl Moiety as a Functional Component in Tetrazole Architectures
The carboxymethyl group, -CH₂COOH, is a crucial functional component when attached to a tetrazole ring, creating a molecule with dual chemical character. This moiety significantly influences the compound's physical and chemical properties and provides a reactive handle for further molecular elaboration.
The primary feature of the carboxymethyl group is the carboxylic acid function. While the tetrazole ring itself can serve as a bioisostere for a carboxylic acid, attaching a carboxymethyl group to the tetrazole ring introduces an acidic site that can be leveraged for various purposes. acs.orgnih.govnih.gov For instance, the O-carboxymethyl salicylic (B10762653) acid moiety has been identified as an effective phosphotyrosine mimetic, highlighting the biological relevance of this functional group in specific molecular contexts. acs.orgnih.gov
In the field of energetic materials, the carboxymethyl group plays a key role in the synthesis of novel ionic salts. icm.edu.plicm.edu.pl Research on derivatives of 1-(Carboxymethyl)-1H-tetrazole has shown that the carboxylic acid group can be used to form hydrazinium (B103819) salts. icm.edu.plbibliotekanauki.pl These modifications can enhance thermal stability and other performance characteristics of the energetic material. icm.edu.pl The incorporation of the carboxy group into the tetrazole ring structure can lead to enhanced thermal stability in the resulting energetic salts. icm.edu.pl
Moreover, the carboxymethyl group serves as a versatile anchor for conjugation. In peptide chemistry, for example, analogues with a carboxymethylphenyl group have been synthesized to study receptor interactions. nih.gov This demonstrates the utility of the carboxymethyl moiety in building more complex molecules and linking the tetrazole core to other chemical or biological entities. The presence of this group allows for straightforward reactions, such as amide bond formation, enabling the construction of sophisticated molecular architectures. nih.govacs.org
Current Research Frontiers and Future Trajectories for this compound
Current research on this compound is notably focused on its application as a precursor in the synthesis of advanced energetic materials. icm.edu.plicm.edu.plbibliotekanauki.pl A significant area of investigation involves using this compound to create nitrogen-rich hydrazinium salts with desirable properties for energetic applications. icm.edu.pl
In one study, salts derived from N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium chloride were synthesized and characterized. icm.edu.plicm.edu.pl This research highlights a method to create new energetic materials with high thermal stability and low sensitivity to physical stimuli, which are critical goals in the field. icm.edu.plbibliotekanauki.pl The synthesis involves anion exchange to produce a variety of salts, which were then analyzed using techniques such as NMR, FTIR, and differential scanning calorimetry (DSC) to determine their properties. icm.edu.plbibliotekanauki.pl The incorporation of both hydrazino and carboxy groups into the tetrazole ring was found to enhance the thermal stability of the resulting compounds. icm.edu.pl
| Property | Value |
| Appearance | Orange crystals (for a hydrazinium salt derivative) icm.edu.pl |
| IR Bands (cm⁻¹) | 3396, 3331, 3144 (N-H, O-H); 3008 (-CH₂); 1700 (C=O) icm.edu.pl |
| ¹³C NMR (D₂O, ppm) | 172.33 (–C=O); 156.39 (–C–NH); 54.25 (–CH₂) icm.edu.pl |
| UV/VIS (H₂O, nm) | λmax 310-313 icm.edu.pl |
| Decomposition Temp. | 267.2 °C to 351.3 °C (for various synthesized salts) icm.edu.pl |
| Table 1: Selected physical and spectral data for a synthesized N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium salt derivative. icm.edu.pl |
Looking forward, the future research trajectories for this compound are poised to expand beyond energetic materials. Given the broad utility of functionalized tetrazoles, this compound represents a versatile building block for other applications. beilstein-journals.orgbeilstein-journals.org
Its structure is well-suited for exploration in medicinal chemistry. The combination of the metabolically stable tetrazole ring and the reactive carboxylic acid group makes it an attractive scaffold for developing novel therapeutic agents. hilarispublisher.comresearchgate.net Future work could involve incorporating this compound into larger molecules to probe interactions with biological targets, leveraging the known bioisosteric properties of the tetrazole core and the conjugation potential of the carboxymethyl arm. acs.orgnih.gov
In materials science and coordination chemistry, this compound could be used as a multifunctional ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. pnrjournal.comresearchgate.net The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group can act as coordination sites, potentially leading to novel materials with interesting catalytic, magnetic, or porous properties.
Structure
3D Structure
Properties
Molecular Formula |
C3H3N4O2- |
|---|---|
Molecular Weight |
127.08 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)/p-1 |
InChI Key |
GRWAIJBHBCCLGS-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Carboxymethyl 1h Tetrazole and Its Precursors
Direct Synthetic Routes to 1-(Carboxymethyl)-1H-tetrazole
Direct synthetic routes to this compound often involve the construction of the tetrazole ring from acyclic precursors. A common method is the [3+2] cycloaddition reaction between a nitrile-containing starting material and an azide (B81097) source. nih.gov For the synthesis of the title compound, this would typically involve the reaction of a glycine (B1666218) derivative, such as ethyl glycinate (B8599266) hydrochloride, with a source of hydrazoic acid.
Another documented approach involves the reaction of iminodiacetic acid with hydrazoic acid. While specific details for the direct synthesis of this compound are not extensively detailed in the provided results, the fundamental reactions for forming the tetrazole ring are well-established. For instance, the synthesis of 1-carboxymethyl-tetrazole-5-thiol has been achieved by reacting methyl carboxymethyldithiocarbamate with sodium azide in water. prepchem.com This highlights the use of azide reagents to form the tetrazole ring from a suitable precursor containing the carboxymethyl group.
Multi-Component Reaction Approaches to this compound Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like tetrazole derivatives in a single step. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs utilized in the synthesis of substituted tetrazoles. acs.orgnih.gov
The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for generating 1,5-disubstituted tetrazoles. acs.orgscielo.org.mx This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). scielo.org.mxbeilstein-journals.org The reaction proceeds through the formation of an iminium ion, which is then trapped by the azide to form the tetrazole ring. scielo.org.mx By selecting appropriate starting materials, derivatives of this compound can be synthesized. For example, using an amino acid ester as the amine component would introduce the carboxymethyl functionality.
The Passerini tetrazole three-component reaction (PT-3CR) is another valuable MCR that combines an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate like TMSN₃) to yield α-acyloxy amides, which can be precursors to tetrazoles. nih.govresearchgate.net This method has been shown to be effective for creating diverse tetrazole derivatives. nih.govbeilstein-journals.org The use of sonication has been reported to accelerate the PT-3CR, leading to high yields of 5-(1-hydroxyalkyl)tetrazoles under catalyst-free conditions. nih.gov
| Reaction | Components | Product Type | Key Features |
|---|---|---|---|
| Ugi Tetrazole Reaction (UT-4CR) | Aldehyde, Amine, Isocyanide, Azide | 1,5-disubstituted tetrazoles | High diversity, convergent synthesis. acs.orgbeilstein-journals.org |
| Passerini Tetrazole Reaction (PT-3CR) | Aldehyde/Ketone, Isocyanide, Hydrazoic Acid | α-hydroxymethyl tetrazoles | Atom-economical, can be accelerated by sonication. nih.govresearchgate.net |
Regioselective N-Alkylation Strategies for Tetrazole Ring Functionalization
The alkylation of the tetrazole ring presents a significant challenge due to the potential for reaction at two different nitrogen atoms (N1 and N2), leading to a mixture of regioisomers. acs.orgacs.org Achieving regioselectivity is crucial for the synthesis of specific isomers like this compound.
Several factors influence the N1 versus N2 selectivity, including the nature of the alkylating agent, the solvent, temperature, and the presence of catalysts or bases. acs.orgclockss.org For instance, alkylation of 5-substituted tetrazoles often yields a mixture of 1,5- and 2,5-disubstituted products. researchgate.net
Recent studies have explored various strategies to control regioselectivity. Mechanochemical conditions, such as ball milling, have been shown to favor the formation of N-2 regioisomers when alkylating tetrazoles with phenacyl halides. acs.orgacs.org The choice of grinding auxiliary was found to be critical in determining the regioisomeric ratio. acs.orgacs.org Radical-induced N-alkylation using organic peroxides and a Bu₄NI catalyst has also been developed as a metal-free method for the regioselective N2-alkylation and arylation of tetrazoles. organic-chemistry.orgnih.govacs.org The regioselectivity in this case is governed by spin density, transition-state barriers, and thermodynamic stability. organic-chemistry.orgnih.govacs.org
| Factor | Influence on Regioselectivity | Example/Reference |
|---|---|---|
| Temperature | Higher temperatures can favor N-1 substitution. acs.org | General observation in solution-phase reactions. acs.org |
| Solvation | Influences the nature of the reacting species (anion vs. ion pair). acs.org | Low solubility conditions can favor N-2 alkylation. acs.org |
| Reaction Conditions | Mechanochemical (ball milling) and radical-induced methods can provide high N-2 selectivity. | acs.orgacs.orgorganic-chemistry.orgnih.gov |
| Catalyst/Reagent | Bu₄NI with organic peroxides promotes N-2 alkylation. organic-chemistry.orgnih.gov | Metal-free radical-induced N-alkylation. organic-chemistry.orgnih.gov |
Catalytic Systems and Green Chemistry Principles in the Synthesis of this compound
The development of environmentally benign synthetic methods is a growing area of focus in chemistry. benthamdirect.com For the synthesis of tetrazoles, this includes the use of greener solvents, catalyst-free conditions, and the application of catalysis to improve efficiency and reduce waste. benthamdirect.comrsc.org
Phase-transfer catalysis (PTC) has been effectively employed for the synthesis of 5-substituted tetrazoles. tandfonline.comresearchgate.net This method facilitates the reaction between water-soluble and organic-soluble reactants, often leading to higher yields and simpler work-up procedures. tandfonline.comcrdeepjournal.org For example, the synthesis of 5-alkylthio- and 5-arylthiotetrazoles from thiocyanates and sodium azide has been achieved under PTC conditions. tandfonline.com
The use of nanomaterial-based catalysts is another promising green approach. rsc.orgrsc.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused. rsc.org Various nanomaterials, including magnetic nanoparticles and copper-functionalized MCM-41, have been explored for the synthesis of 5-substituted 1H-tetrazoles. rsc.orgrsc.org
Furthermore, water-mediated and solvent-free methodologies are being developed to minimize the use of hazardous organic solvents. benthamdirect.com For instance, a sonication-accelerated Passerini-type three-component reaction has been developed in a methanol:water solvent system, providing a catalyst-free and high-yielding route to tetrazole derivatives. nih.gov
Post-Synthetic Derivatization and Functional Group Transformations of this compound
Once the this compound scaffold is synthesized, it can undergo further modifications to produce a variety of derivatives. The carboxylic acid group and the tetrazole ring itself offer sites for functionalization.
The carboxylic acid moiety can be converted into a range of other functional groups. Standard transformations include esterification, amidation, and reduction to an alcohol. These modifications allow for the introduction of diverse functionalities and the exploration of structure-activity relationships in medicinal chemistry.
Theoretical and Computational Chemistry Studies of 1 Carboxymethyl 1h Tetrazole
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the molecular and electronic structure of tetrazole derivatives. acs.orgorientjchem.org These studies often involve geometry optimization to find the most stable three-dimensional arrangement of atoms. For related tetrazole compounds, methods like B3LYP with basis sets such as 6-311+G(d,p) are used to analyze structural parameters. bhu.ac.inpnrjournal.com
The electronic properties, including the distribution of electron density and the energies of molecular orbitals, are key areas of investigation. bhu.ac.in For instance, in many tetrazole derivatives, the tetrazole ring itself, along with any electronegative atoms like oxygen and other nitrogen atoms, are identified as regions of high electron density. researchgate.net This information is crucial for understanding how the molecule interacts with other chemical species.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Stability
Density Functional Theory (DFT) is a powerful tool for exploring the reaction mechanisms and thermodynamic stability of molecules like 1-(carboxymethyl)-1H-tetrazole. acs.orgorientjchem.org DFT calculations can predict the energies of reactants, transition states, and products, thereby mapping out the most likely pathways for chemical reactions.
Furthermore, DFT is used to assess the stability of different isomers and conformers. orientjchem.orgpnrjournal.com The thermodynamic stability of tetrazole derivatives is a significant aspect of their chemistry, with the tetrazole ring itself being known for its thermodynamic stability. icm.edu.pl For example, studies on tetrazole pyrimidine (B1678525) hybrids have used DFT at the B3LYP/6-311G(d,p) level to determine the stability of various substituted compounds. orientjchem.org The creation of hydrogen bond networks, which contributes to the stability of azole-based compounds, can also be analyzed using these methods. icm.edu.plresearchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions and Conformation
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules, including their conformational changes and intermolecular interactions over time. nih.govnih.gov For compounds similar to this compound, MD simulations have been used to understand how they interact with their environment, such as in a solvent or within a biological receptor. nih.gov
These simulations can reveal stable conformations and the flexibility of different parts of the molecule. The interactions of 1,5-disubstituted tetrazoles with various functional groups, for instance, have been analyzed, showing that interactions are often focused on the electronegative sp2 nitrogens of the tetrazole ring. acs.org Hirshfeld surface analysis is another computational technique used to investigate and quantify intermolecular interactions in the crystalline state of tetrazole derivatives. researchgate.netresearchgate.net
In Silico Approaches for Structure-Property Relationship Elucidation
In silico methods are widely used to establish relationships between the structure of a molecule and its properties. jchemlett.com These computational approaches are essential for predicting the behavior of compounds like this compound and guiding the design of new molecules with desired characteristics.
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the electrostatic potential on the surface of a molecule. researchgate.netacs.org It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding chemical reactivity. bhu.ac.inacs.org
In MEP maps, red-colored regions typically indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net For many tetrazole derivatives, the area around the tetrazole ring and any oxygen atoms often shows a negative potential, highlighting these as likely sites for interaction with electrophiles. researchgate.net
| Computational Method | Basis Set | Key Findings from MEP Analysis | Reference |
|---|---|---|---|
| DFT | B3LYP/6-311+G* | Identifies electrophilic and nucleophilic sites, with negative centers often located on the tetrazole ring and oxygen atoms. | researchgate.net |
| DFT | B3LYP/6-311G(d,p) | Predicts positive electrostatic potential near hydrogen atoms. | bhu.ac.in |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE) is a key parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net Quantum chemical parameters derived from FMO theory, such as electronegativity, chemical hardness, and softness, are also calculated to provide a more detailed understanding of reactivity. researchgate.net
| Parameter | Significance | Reference |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons. | youtube.comresearchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. | youtube.comresearchgate.net |
| ΔE (HOMO-LUMO Energy Gap) | Relates to chemical reactivity and stability; a smaller gap often implies higher reactivity. | researchgate.netresearchgate.net |
Tautomerism and Conformational Landscape Analysis of this compound
Tetrazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. pnrjournal.com The relative stability of these tautomers can be influenced by the solvent environment. pnrjournal.com Theoretical calculations, such as those using the self-consistent reaction field (SCRF) model, can predict which tautomer is more stable under different conditions. pnrjournal.com For instance, in less polar media, the 2H-tautomer of tetrazole might be favored, while the 1H-tautomer becomes more stable in more polar solvents. pnrjournal.com
Conformational analysis, often performed using methods like potential energy surface scans with molecular mechanics or DFT, is used to identify the most stable spatial arrangements (conformers) of the molecule. pnrjournal.com This is particularly important for a molecule like this compound, which has a flexible carboxymethyl side chain. The analysis of the conformational landscape helps in understanding the molecule's preferred shapes and how they might influence its interactions and properties. acs.org
Mechanistic Studies of Reactivity and Chemical Transformations of 1 Carboxymethyl 1h Tetrazole
Acid-Base Equilibria and Protonation/Deprotonation Behavior of the Tetrazole and Carboxyl Groups
1-(Carboxymethyl)-1H-tetrazole possesses two acidic functional groups: the carboxylic acid and the tetrazole ring. The pKa of the tetrazole ring is comparable to that of a carboxylic acid, with values for unsubstituted 1H-tetrazole around 4.9. wikipedia.orgstackexchange.com This similarity means both groups can be deprotonated under physiological pH conditions. wikipedia.org The tetrazole ring's acidity stems from the delocalization of the negative charge across the aromatic ring upon deprotonation, which provides significant stabilization to the resulting tetrazolate anion. stackexchange.com
The protonation and deprotonation behavior is crucial for its application as a bioisostere for carboxylic acids in medicinal chemistry. mdpi.com At physiological pH, both the carboxyl and tetrazole moieties are predominantly ionized. The electronic structure of the molecule is significantly influenced by protonation. The tetrazolate anion is a highly symmetric structure with the negative charge well-distributed throughout the ring. stackexchange.com The stability of the compound in aqueous solutions is pH-dependent. In acidic conditions (pH < 3), protonation of the tetrazole ring can lead to precipitation, while in alkaline conditions (pH > 10), the acetate (B1210297) group may undergo hydrolysis. The optimal pH range for stability in buffered systems is between 6 and 8.
The tetrazole ring can also act as a base due to the presence of lone pairs on the nitrogen atoms, allowing for the formation of protonated species. stackexchange.com The ability of the four nitrogen atoms in the tetrazole ring to participate in hydrogen bonding is a key feature of its chemistry. acs.org
Ring Transformations and Cycloaddition Reactions Involving the Tetrazole Core
The tetrazole ring, while generally stable, can participate in various chemical transformations. mdpi.comnih.gov A common reaction is the [3+2] cycloaddition, which is often used in the synthesis of tetrazoles from nitriles and azides. scielo.brnih.govresearchgate.net This type of reaction can be catalyzed by various agents, including copper complexes. scielo.brnih.gov
The tetrazole ring can undergo transformations that lead to the formation of other heterocyclic systems. For instance, under certain conditions, tetrazoles can be converted into amides. rsc.orgresearchgate.net Additionally, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org
The reactivity of the tetrazole core is influenced by the substituents attached to it. Electron-withdrawing groups can enhance the rate of cycloaddition reactions by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the nitrile, facilitating its interaction with the highest occupied molecular orbital (HOMO) of the azide (B81097). rug.nl
Reactivity of the Carboxymethyl Moiety in Esterification, Amidation, and Related Condensations
The carboxymethyl group of this compound exhibits typical carboxylic acid reactivity, allowing for a variety of condensation reactions such as esterification and amidation. google.com
Esterification: The carboxylic acid can be converted to its corresponding ester. For example, ethyl 1H-tetrazole-1-acetate can be synthesized from the reaction of glycine (B1666218) and sodium azide in the presence of ethyl ortho-acetate and acetic acid. google.com Another route involves the direct esterification of the carboxylic acid using an alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions.
Amidation: The carboxyl group can react with amines to form amides. This reaction is significant in the synthesis of peptide-oligonucleotide conjugates, where the carboxymethyl group can be coupled with the N-terminus of a peptide. nih.gov The amidation can be facilitated by standard peptide coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole). nih.gov The reaction conditions, such as time and temperature, can vary depending on the amine source. nih.gov An alternative approach involves the oxidative amidation of tetrazoles with aldehydes under transition-metal-free conditions to produce amides. rsc.org
These condensation reactions are fundamental in modifying the properties of this compound for various applications, including its use as a building block in the synthesis of more complex molecules and pharmaceuticals. google.com
Photochemical and Thermal Decomposition Pathways
The photochemical and thermal stability of tetrazole derivatives, including this compound, are important considerations for their application, particularly in energetic materials and photolithography. icm.edu.plnih.gov
Photochemical Decomposition: The photochemistry of tetrazoles is complex and highly dependent on the substituents and the reaction conditions. nih.gov Generally, photolysis leads to the cleavage of the tetrazole ring, often with the extrusion of molecular nitrogen (N2). mdpi.comnih.gov The decomposition can proceed through various pathways, leading to a diversity of photoproducts. nih.gov For example, the photolysis of some tetrazole derivatives can result in the formation of carbodiimides through the expulsion of both dinitrogen and sulfur (in the case of tetrazolethiones). nih.gov In other cases, photodecomposition can lead to the formation of different heterocyclic structures or nitrilimines. mdpi.comrsc.org The presence of substituents strongly influences the nature of the photoproducts formed. nih.gov
Thermal Decomposition: Many tetrazole derivatives exhibit high thermal stability. For instance, salts derived from N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium have decomposition temperatures ranging from 267.2 °C to 351.3 °C. icm.edu.pl The thermal stability can be enhanced by the incorporation of certain functional groups, such as hydrazino and carboxy groups, which can form strong hydrogen bonds. icm.edu.plresearchgate.net The decomposition of tetrazole-based energetic materials typically results in the release of a significant amount of energy and the formation of non-toxic gases like nitrogen and water. wikipedia.org However, some tetrazoles can be sensitive to heat and shock, potentially leading to explosive decomposition. noaa.gov The decomposition of 1H-tetrazole itself is noted to occur at elevated temperatures (above 120 °C) and can be explosive if exposed to shock or friction. noaa.gov
The following table summarizes the decomposition temperatures of some energetic salts derived from a related compound, N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium chloride.
Coordination Chemistry and Metal Complexation of 1 Carboxymethyl 1h Tetrazole
Ligand Design Principles and Coordination Modes of Carboxymethyltetrazole
The design of ligands for constructing coordination complexes is a cornerstone of modern inorganic and materials chemistry. 1-(Carboxymethyl)-1H-tetrazole, often referred to as a carboxymethyltetrazole ligand, is an exemplary case of a bifunctional organic molecule engineered for metal complexation. The principles guiding its use as a ligand are rooted in the distinct electronic and structural properties of its two key functional groups: the tetrazole ring and the carboxylate group.
Tetrazole-carboxylic acid ligands are recognized as versatile multidentate linkers for building novel metal-organic frameworks (MOFs) and coordination polymers. rsc.org The tetrazole moiety itself is a rich source of donor atoms, with four nitrogen atoms capable of coordinating to metal centers. researchgate.net This, combined with the oxygen donors from the carboxylate group, provides multiple potential binding sites. The flexible carboxymethyl group allows the ligand to adapt to the coordination preferences of different metal ions, leading to a variety of structural architectures. mdpi.com
A key principle in its design is the concept of bioisosterism, where the tetrazole ring is considered a bioisostere of the carboxylic acid group. acs.orgnih.gov This means they share similar physical and chemical properties, which influences their interaction with metal centers. The deprotonated tetrazolate and carboxylate groups both offer effective metal chelation. acs.org The hydrogen-bonding capabilities of the tetrazole ring, involving its four nitrogen atoms, also play a crucial role in the formation of extended supramolecular networks. acs.orgnih.gov
The coordination modes of carboxymethyltetrazole are diverse, owing to the presence of both hard (oxygen) and borderline (nitrogen) donor atoms. This allows it to bridge multiple metal centers, forming structures of varying dimensionality. Common coordination modes observed in related tetrazole-carboxylate ligands include:
Monodentate: Coordination through a single nitrogen atom of the tetrazole ring or a single oxygen atom of the carboxylate.
Bidentate Chelation: Coordination of a metal ion by both a nitrogen atom from the tetrazole and an oxygen atom from the adjacent carboxymethyl group, forming a stable chelate ring. researchgate.net
Bridging: The ligand can bridge two or more metal centers using different combinations of its donor atoms, such as N,N-bridging via the tetrazole ring or N,O-bridging using both functional groups.
These varied coordination possibilities enable the systematic design of metal complexes with predictable topologies and properties. rsc.org
Synthesis and Structural Elucidation of Metal Complexes Involving this compound
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent system. Hydrothermal or solvothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures. rsc.orgresearchgate.net These conditions facilitate the deprotonation of the ligand and promote the crystallization of the resulting coordination compounds.
This compound and its derivatives can form both mononuclear and polynuclear complexes, depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion. mdpi.comnih.govacademie-sciences.fr
Mononuclear Complexes: In these compounds, a single central metal ion is coordinated by one or more carboxymethyltetrazole ligands. nih.govwikipedia.org For instance, research on similar tetrazole-imidazole dicarboxylic acid ligands has shown the formation of mononuclear complexes where the metal center is coordinated by the ligand and water molecules, resulting in a discrete molecular structure. mdpi.com The geometry of these complexes can vary, with octahedral and square pyramidal being common. wikipedia.orgresearchgate.net
Polynuclear Complexes: These complexes contain two or more metal centers bridged by the carboxymethyltetrazole ligands. The bridging capability of both the tetrazole ring and the carboxylate group facilitates the formation of di-, tri-, or higher nuclearity clusters. academie-sciences.fr These polynuclear units can then serve as secondary building units (SBUs) for constructing more complex architectures. rsc.org
The synthesis of two zinc(II) complexes with related bifunctional tetrazole-carboxylate ligands illustrates this diversity. One complex, [Zn(HL¹)(bipy)₃/₂(H₂O)]·CH₃OH·4(H₂O), forms a one-dimensional structure, while another, [Zn(L²)₂(H₂O)₂]₂·2H₂O, assembles into a two-dimensional layered structure. rsc.org
Table 1: Examples of Metal Complexes with Tetrazole-Carboxylate Ligands
| Complex Formula | Metal Ion | Ligand | Structure Type | Reference |
|---|---|---|---|---|
| [M(H₂tmidc)₂(H₂O)₂]·2H₂O | Zn(II), Fe(II) | 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid | Mononuclear | mdpi.com |
| [Zn(L²)₂(H₂O)₂]₂·2H₂O | Zn(II) | (5-pyridin-3-yl-tetrazol-2-yl)-acetic acid | 1D Layer | rsc.org |
| [Mn(L¹)(DMF)(H₂O)]·0.375H₂O | Mn(II) | 1,3-bis(2-carboxymethyltetrazol-5-yl)benzene | 2D Network | researchgate.net |
The ability of this compound to act as a bridging ligand makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are a class of porous materials built from metal ions or clusters linked by organic ligands. dntb.gov.uaresearchgate.net
The synthesis of MOFs using tetrazole-carboxylate ligands often results in materials with interesting topologies and properties. For example, the solvothermal synthesis of zinc and cadmium MOFs with a ligand formed in situ from a tetrazole-dicarboxylic acid precursor resulted in three-dimensional frameworks with a pts topology. rsc.org The resulting MOFs exhibited permanent porosity and selective gas adsorption properties. rsc.org The combination of the rigid tetrazole ring and the more flexible carboxymethyl spacer allows for fine-tuning of the framework's pore size and dimensionality.
Catalytic Applications of Metal-1-(Carboxymethyl)-1H-tetrazole Complexes
While research into the catalytic applications of complexes derived specifically from this compound is emerging, the broader class of metal-tetrazole complexes has shown significant promise as catalysts in various organic transformations. nih.govmdpi.com The metal centers within these complexes can act as Lewis acids, while the ligand framework can provide stability and influence selectivity.
One notable application is in the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition reactions. nih.govresearchgate.net Copper(II) complexes, in particular, have been investigated as catalysts for this transformation. For instance, a chitosan-supported copper(II) Schiff base complex has been shown to be an efficient heterogeneous catalyst for synthesizing 5-substituted 1H-tetrazoles from oximes and sodium azide (B81097). researchgate.net Similarly, a copper complex anchored on magnetic mesoporous cellulose (B213188) nanofibers has been developed as a green catalyst for tetrazole synthesis. nih.gov These examples highlight the potential for designing recoverable and reusable catalysts based on metal-tetrazole frameworks.
The catalytic activity is often attributed to the ability of the coordinated metal ion to activate the substrates. The porous nature of MOFs based on these ligands could also allow for size- and shape-selective catalysis by controlling access to the active metal sites within the pores.
Spectroscopic and Diffraction-Based Characterization of Coordination Environments
A comprehensive suite of analytical techniques is employed to elucidate the structure and coordination environment of metal complexes involving this compound.
Spectroscopic Methods provide complementary information about the ligand's coordination to the metal ion:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present and to probe their involvement in coordination. A shift in the stretching frequencies of the carboxylate (COO⁻) and tetrazole ring vibrations upon complexation provides strong evidence of ligand binding. rsc.orgmdpi.comjournalijar.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the carboxymethyl group and the tetrazole ring upon coordination can give insights into the binding mode. mdpi.comicm.edu.placs.org
UV-Visible Spectroscopy: This method is used to study the electronic transitions within the complex, which can provide information about the coordination geometry of the metal ion. icm.edu.pl
Elemental Analysis is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry and purity. rsc.orgmdpi.com
Table 2: Characterization Techniques for Metal-Carboxymethyltetrazole Complexes
| Technique | Information Obtained | Reference |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D structure, bond lengths/angles, coordination geometry | rsc.orgmdpi.commdpi.com |
| FTIR Spectroscopy | Functional group coordination (shifts in C=O, C-N stretches) | rsc.orgmdpi.comjournalijar.com |
| NMR Spectroscopy (¹H, ¹³C) | Ligand structure confirmation, solution-state binding information | mdpi.comicm.edu.placs.org |
| UV-Visible Spectroscopy | Electronic transitions, coordination environment | icm.edu.pl |
| Elemental Analysis | Stoichiometry and elemental composition | rsc.orgmdpi.com |
Through the combined application of these techniques, researchers can build a complete picture of the structure and bonding in these fascinating coordination compounds, paving the way for the rational design of new materials with tailored properties.
Advanced Methodologies for Structural Elucidation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Carboxymethyl)-1H-tetrazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the connectivity and chemical environment of each atom can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the protons of the carboxymethyl group (-CH₂COOH) and the single proton on the tetrazole ring. The methylene (B1212753) (-CH₂) protons adjacent to the tetrazole ring and the carboxylic acid group will appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of these two functional groups. The proton attached to the C5 carbon of the tetrazole ring will also present as a singlet at a characteristic downfield position due to the aromaticity of the heterocyclic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are anticipated. Data available for 1H-Tetrazole-1-acetic acid indicates the following characteristic chemical shifts: a signal for the carbonyl carbon (-C =O) of the carboxylic acid, a peak for the methylene carbon (-C H₂-), and a resonance for the carbon atom within the tetrazole ring (C -H). chemicalbook.com In a related compound, 1-carboxymethyl-5-aminotetrazole, the carbonyl carbon appears at 168.80 ppm, and the methylene carbon is observed at 46.62 ppm when measured in [D6]DMSO. icm.edu.pl The tetrazole ring carbon in 5-substituted-1H-tetrazoles typically resonates in the range of 155-157 ppm. researchgate.net
¹⁵N NMR Spectroscopy: Given the high nitrogen content of the tetrazole ring, ¹⁵N NMR spectroscopy offers deep insight into the electronic structure of the heterocycle. A study on various 1H-tetrazoles using experimental and computational (GIAO-B3LYP/6-311+G(2d,p)) methods has shown that substituent effects significantly influence the ¹⁵N chemical shifts. nih.gov For this compound, four distinct ¹⁵N signals would be expected, one for each nitrogen atom in the ring. N-alkylation is known to cause large changes in ¹⁵N chemical shifts, making this technique valuable for confirming the position of the carboxymethyl substituent on the N1 atom of the tetrazole ring. nih.gov The use of ¹H-¹⁵N heteronuclear correlation experiments can further aid in the assignment of these nitrogen resonances. nih.govnih.gov
Table 1: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (-C =O) | ~168-172 | Downfield shift due to the electronegative oxygen atoms. The value for a similar compound, 1-carboxymethyl-5-aminotetrazole, is 168.80 ppm. icm.edu.pl |
| Methylene (-C H₂) | ~46-55 | Influenced by the adjacent tetrazole ring and carboxyl group. Observed at 46.62 ppm in 1-carboxymethyl-5-aminotetrazole. icm.edu.pl |
| Tetrazole (C5) | ~155-157 | Characteristic for the C5 carbon in the tetrazole ring. researchgate.net |
Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgnanalysis.com For this compound, no cross-peaks are expected as there are no vicinal or geminal proton-proton couplings, confirming the isolated nature of the CH₂ and tetrazole C-H proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon. Another cross-peak would link the ¹H signal of the tetrazole proton to the ¹³C signal of the C5 carbon of the tetrazole ring. The carbonyl carbon, having no attached protons, would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular framework. columbia.eduscientificservices.eu Key expected correlations for this compound would include:
Correlation between the methylene protons (-CH₂) and the carbonyl carbon (C=O).
Correlation between the methylene protons and the C5 carbon of the tetrazole ring.
Correlation between the tetrazole C5-H proton and the methylene carbon.
These correlations would definitively establish the connectivity between the carboxymethyl group and the tetrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edublogspot.com In the case of this compound, a NOESY experiment could show a spatial correlation between the methylene protons and the proton on the C5 position of the tetrazole ring, providing further evidence for the 1-substituted isomer and information about the preferred conformation of the carboxymethyl side chain relative to the ring.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₃H₄N₄O₂), the exact mass can be calculated and then compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
The fragmentation of tetrazole derivatives under mass spectrometric conditions is characteristic. Studies on 5-substituted 1H-tetrazoles using electrospray ionization (ESI) have shown distinct fragmentation pathways depending on the ionization mode. lifesciencesite.com In positive ion mode, a characteristic loss of a hydrazoic acid molecule (HN₃) from the protonated molecule is often observed. lifesciencesite.com In negative ion mode, the deprotonated molecule typically undergoes the elimination of a nitrogen molecule (N₂). lifesciencesite.com For this compound, the fragmentation would likely involve initial cleavages within the carboxymethyl group, such as the loss of water (H₂O) or the carboxyl group (-COOH), in addition to the characteristic fragmentation of the tetrazole ring. libretexts.org
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Possible Fragment | Fragmentation Pathway |
| [M+H]⁺ or [M-H]⁻ | Molecular Ion | Ionization of the parent molecule |
| M - 18 | [C₃H₂N₄O] | Loss of H₂O from the carboxylic acid |
| M - 28 | [C₃H₄O₂]⁺ (after initial fragmentation) | Loss of N₂ from the tetrazole ring (negative mode) lifesciencesite.com |
| M - 43 | [C₂H₃O₂]⁺ (after initial fragmentation) | Loss of HN₃ from the tetrazole ring (positive mode) lifesciencesite.com |
| M - 45 | [C₂H₃N₄]⁺ | Loss of the -COOH group |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would yield a detailed molecular structure, confirming the planarity of the tetrazole ring and the geometry of the carboxymethyl substituent. mdpi.com It would provide precise measurements of all bond lengths and angles, offering insight into the electronic distribution within the molecule. For instance, a study on a cocrystal of 1H-tetrazole revealed variations in bond lengths and angles upon cocrystallization, highlighting the sensitivity of the molecular geometry to its environment. nii.ac.jp The crystal system, space group, and unit cell dimensions would also be determined, defining the fundamental packing arrangement of the molecules in the solid state. mdpi.com
The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure obtained from X-ray diffraction data. nih.govcore.ac.uk The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. core.ac.uk
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and elucidation of the molecular structure of this compound. uni-siegen.de These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their characteristic vibrational modes. uni-siegen.de The analysis of IR and Raman spectra provides a molecular fingerprint, allowing for detailed structural confirmation. americanpharmaceuticalreview.com
The key functional groups within this compound are the carboxylic acid (-COOH), the methylene bridge (-CH₂-), and the tetrazole ring. Each of these moieties exhibits distinct vibrational frequencies.
Carboxylic Acid Group (-COOH): This group is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1755 cm⁻¹ in IR spectra. icm.edu.plcore.ac.uk The presence of intermolecular hydrogen bonding, common in carboxylic acids, can influence the exact position and shape of this band. core.ac.uk Additionally, the O-H stretch of the carboxyl group gives rise to a very broad band in the 2500-3300 cm⁻¹ region. The C-O stretching vibration is also identifiable, usually appearing between 1210-1325 cm⁻¹. core.ac.uk
Methylene Group (-CH₂-): The methylene bridge connecting the carboxylic acid and the tetrazole ring displays characteristic stretching and bending vibrations. Symmetric and asymmetric C-H stretching vibrations are typically found in the 2850-2960 cm⁻¹ range. icm.edu.pl Methylene scissoring and wagging vibrations appear at lower wavenumbers.
Tetrazole Ring: The tetrazole ring has a complex vibrational pattern due to various stretching and bending modes of its C-N and N-N bonds. researchgate.net Key vibrations include C=N stretching, often seen in the 1629-1637 cm⁻¹ range, and N-N=N stretching vibrations, which are typically observed around 1273-1299 cm⁻¹. icm.edu.plresearchgate.net The skeletal vibrations of the tetrazole ring can appear in the fingerprint region (1000-1700 cm⁻¹), often intermixing with other vibrations. researchgate.net
The combined IR and Raman spectra provide complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly useful for analyzing symmetric vibrations and the skeletal structure of the tetrazole ring. uni-siegen.demedium.com
Table 1: Key Vibrational Frequencies for this compound and Their Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid | core.ac.uk |
| 3016-2968 | C-H stretch | Methylene | icm.edu.pl |
| 1736-1700 | C=O stretch | Carboxylic Acid | icm.edu.plcore.ac.uk |
| 1637-1629 | C=N stretch | Tetrazole Ring | researchgate.net |
| 1450 | CH₂ bend (scissoring) | Methylene | icm.edu.pl |
| 1325-1210 | C-O stretch | Carboxylic Acid | core.ac.uk |
Chromatographic and Other Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity and analyzing isomers of this compound. High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for the analysis of this compound and its derivatives. sielc.comnih.gov
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a particularly suitable method for the separation and quantification of this compound. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. For the analysis of the closely related compound, 1H-Tetrazol-1-acetic acid, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid has been successfully employed. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which can provide additional structural information. sielc.com
HPLC is routinely used for:
Purity Assessment: Determining the percentage purity of a sample by separating the main compound from any impurities, starting materials, or by-products from the synthesis. avantorsciences.comtdcommons.org The area under the peak in the chromatogram is proportional to the concentration of the compound.
Isomer Analysis: The synthesis of substituted tetrazoles can lead to the formation of regioisomers, such as 1-substituted and 2-substituted tetrazoles. acs.orgnih.gov HPLC methods can be developed to separate these isomers, which is crucial as different isomers can have different physical and biological properties. For instance, N-alkylation of a tetrazole ring can produce a mixture of 1,5- and 2,5-disubstituted isomers, which can be separated and purified using chromatographic techniques like column chromatography or preparative HPLC. acs.org
Reaction Monitoring: HPLC can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of products. acs.org
Other Separation Techniques:
Column Chromatography: For purification on a larger scale, flash column chromatography using silica (B1680970) gel is a common technique. acs.orgbsz-bw.de The choice of eluent (solvent system) is critical for achieving good separation of the target compound from impurities. acs.org
Table 2: Example HPLC Conditions for Analysis of this compound (1H-Tetrazol-1-acetic acid)
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | UV (e.g., at 313 nm for similar structures) or MS | sielc.comnih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,1′-Carbonyl diimidazole |
| This compound |
| 1H-Tetrazol-1-acetic acid |
| 1H-tetrazole |
| 2-(Boc-amino)ethyl bromide |
| 2-bromo-2-chloroacetophenone |
| 4-(5-mercapto-1H-tetrazol-1-yl)phenol |
| 5-amino-1-methyl-1H-tetrazole |
| 5-amino-1H-tetrazole |
| 5-amino-2-methyl-2H-tetrazole |
| Acetonitrile |
| Ammonium hydroxide |
| Cenobamate |
| Diethyl aluminium chloride |
| Dimethylformamide |
| Formic acid |
| Isopropyl acetate (B1210297) |
| Lithium carbonate |
| Metronidazole |
| n-butyl acetate |
| N-(1-Carboxymethyl-1H-tetrazole-5-yl)-hydrazinium chloride |
| Phosphoric acid |
| Potassium carbonate |
| Sodium azide (B81097) |
| Sodium thiosulfate |
| Tinidazole |
| (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol |
Applications of 1 Carboxymethyl 1h Tetrazole in Non Biomedical Technologies
Utilization as a Building Block in Advanced Functional Materials
1-(Carboxymethyl)-1H-tetrazole serves as an excellent bifunctional organic linker for the synthesis of advanced functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The molecule possesses two key coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. This duality allows it to bridge metal ions in diverse ways, leading to the formation of robust one-, two-, or three-dimensional networks.
The tetrazole ring itself can coordinate with metal ions through various modes, and its derivatives are well-regarded as interesting ligands for binding metal ions and as building blocks for novel materials. researchgate.net For instance, ligands structurally similar to this compound, such as 1H-tetrazolate-5-carboxylate, have been used to construct novel tetrazole-based MOFs. nih.gov These materials often exhibit interesting properties, including luminescence, which can be influenced by the choice of metal ion and secondary ligands used in synthesis. nih.gov The combination of the tetrazole and carboxylate moieties allows for the creation of frameworks with specific topologies and functionalities. For example, zinc-based MOFs constructed from a hybrid carboxylate and tetrazolate functional ligand have demonstrated unusual coordination modes and framework isomerism, leading to materials with non-porous, amphiphilic, or porous structures with channels containing uncoordinated nitrogen atoms.
The incorporation of this compound into these frameworks can impart desirable characteristics. The high nitrogen content of the tetrazole ring can lead to energetic MOFs, which are a class of materials that combine the explosive properties of energetic molecules with the ordered, porous structure of MOFs. icm.edu.pl A nitrogen-rich energetic MOF based on a Pb(II) complex with N,N-Bis(1H-tetrazole-5-yl)-amine demonstrates the potential in this field, showing high density, high heat of detonation, and good thermal stability.
Role in Energetic Materials and Propellant Design
The high nitrogen content and positive heat of formation of the tetrazole ring make its derivatives prime candidates for the development of high-energy-density materials (HEDMs). icm.edu.pl this compound is a valuable precursor in this field, particularly for synthesizing a new generation of energetic ionic salts that are often more stable and less sensitive than traditional explosives. icm.edu.pl
A key strategy in modern energetic material design is the synthesis of ionic salts where the properties can be tuned by modifying the cationic and anionic components. icm.edu.pl Research has focused on the synthesis of N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium based salts. icm.edu.pl These salts are nitrogen-rich and are designed to have a good balance between performance and low sensitivity to physical stimuli like impact and friction. The presence of extensive hydrogen bond networks in these compounds contributes to their stability. icm.edu.pl
The thermal stability of these energetic salts is a critical parameter. Studies on salts derived from N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium have shown that they possess good thermal stability, with decomposition temperatures that can be significantly high. icm.edu.pl The incorporation of both hydrazino and carboxy groups into the tetrazole ring has been shown to enhance thermal stability. icm.edu.pl For example, certain salts of this family exhibit decomposition temperatures higher than that of the widely used explosive RDX. icm.edu.pl
| Compound | Anion | Decomposition Temperature (Td) |
|---|---|---|
| Salt 5 | 5-aminotetrazolate | 267.2 °C |
| Salt 6 | (5-nitriminotetrazole-1-yl)-acetate | 351.3 °C |
| RDX (Reference) | - | ~204 °C |
| HMX (Reference) | - | ~275 °C |
The hydrazine (B178648) moiety is also a well-known propellant component, making these new derivatives potentially compatible with traditional energetic material formulations. icm.edu.pl Furthermore, the high nitrogen content in the combustion products can reduce gun barrel erosion, an important consideration in propellant design. icm.edu.pl
Application in Corrosion Inhibition Systems
Tetrazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of multiple nitrogen atoms and, often, other heteroatoms, which can coordinate with metal surfaces, forming a protective film that impedes corrosion. While direct studies on this compound are limited, research on analogous compounds like 1-Phenyl-1H-tetrazole-5-thiol (PTZ) and 1-Phenyl-1H-tetrazol (PHT) provides strong evidence for its potential.
These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The mechanism involves the adsorption of the inhibitor molecule onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (coordination bond formation between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal).
The adsorption of tetrazole inhibitors on steel surfaces often follows the Langmuir adsorption isotherm. The effectiveness of these compounds is demonstrated by high inhibition efficiencies. For instance, 1-Phenyl-1H-tetrazole-5-thiol (PTZ) shows an inhibition efficiency of 97.1% for Q235 steel in 1 M HCl at a concentration of 5 mM. Similarly, 1-Phenyl-1H-tetrazol (PHT) can achieve an efficiency of 92.1% for X65 steel in sulfuric acid at a 1 mM concentration.
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|---|
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1 |
| 1-Phenyl-1H-tetrazol (PHT) | X65 Steel | 0.5 M H2SO4 | 1 mM | 92.1 |
| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 1 M HCl | 40 mg/L | >90 (Implied) |
The carboxymethyl group in this compound would likely enhance its performance. The carboxylic acid moiety provides an additional site for interaction with the metal surface and can improve the solubility of the compound in aqueous corrosive media, facilitating its transport to the metal surface.
Development of Chemo-sensors and Sensing Probes
The inherent ability of the tetrazole ring to complex with metal ions makes it a valuable functional group in the design of chemosensors. Tetrazole-based compounds can be utilized as metal sensors due to their selective binding properties, which can be translated into a detectable signal, such as a change in color (colorimetric) or fluorescence. The tetrazole ring and its associated carbonyl group can serve as effective metal ion complexing agents.
While specific chemosensors based on this compound are not widely documented, the principles are well-established with other heterocyclic compounds. These sensors operate by having a receptor unit (the tetrazole and carboxylate groups) that selectively binds to a target analyte (e.g., a metal ion) and a signaling unit that transduces this binding event into an optical or electrochemical signal.
For example, a chemosensor can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion. The carboxylate group in this compound could further enhance its function as a chemosensor by providing an additional binding site, potentially increasing both the affinity and selectivity for certain metal cations. This dual-binding capability could be exploited to design highly selective probes for detecting heavy metal ions in environmental or industrial samples.
Use in Catalysis and Organocatalysis Beyond Metal Complexes
The field of organocatalysis, which uses small organic molecules as catalysts, has seen rapid growth. Tetrazole derivatives have emerged as promising scaffolds for novel organocatalysts. The tetrazole ring can act as a bioisostere for a carboxylic acid, but it can also participate in catalysis through hydrogen bonding and other non-covalent interactions.
A notable example is the use of proline tetrazole (5-(2-pyrrolidinyl)-1H-tetrazole) as a heterogeneous organocatalyst. This catalyst has been successfully employed in a continuous flow-column system to perform aldol (B89426), Mannich, and o-nitroso aldol reactions with high yields and excellent enantioselectivity. The system's efficiency and the ability to operate continuously without changing the catalyst highlight the practical advantages of such tetrazole-based catalysts.
The structure of this compound, which combines a tetrazole ring with a carboxymethyl group, suggests its potential as a bifunctional organocatalyst. The acidic proton of the carboxylic acid and the hydrogen-bond accepting/donating capabilities of the tetrazole ring could work in concert to activate substrates and control reaction stereochemistry. This dual functionality opens avenues for its application in a range of organic transformations beyond those involving metal complexes.
Potential in Analytical Chemistry as Reagents
Beyond its role in sensors, this compound has potential as a versatile reagent in analytical chemistry. Its utility stems from its properties as a bifunctional chelating agent. Chelating agents are compounds that can form multiple bonds to a single metal ion, creating stable, water-soluble complexes called chelates.
The combination of the tetrazole ring (a known metal ligand) and the carboxylate group allows this compound to act as a bidentate or potentially polydentate ligand, binding to metal ions through both nitrogen and oxygen atoms. This chelating ability can be harnessed for several analytical applications:
Titrimetric Analysis: It could be used as a titrant for the complexometric titration of metal ions, similar to how EDTA is used. The formation of a stable, colored complex could serve as the basis for a direct titration endpoint.
Masking Agents: In complex sample matrices, it could be used to selectively bind with interfering metal ions, "masking" them and preventing them from participating in a subsequent analytical reaction.
Gravimetric Analysis: It could serve as a precipitating agent for certain metal ions, forming insoluble metal-tetrazole complexes that can be separated, dried, and weighed for quantitative determination.
The stability of the tetrazole ring in the presence of acids, alkalis, and oxidizing/reducing agents is a significant advantage, suggesting that it could be a robust reagent suitable for use under a wide range of analytical conditions. icm.edu.pl
Strategic Design and Mechanistic Biological Investigations of 1 Carboxymethyl 1h Tetrazole Derivatives
Bioisosteric Replacement Strategies Utilizing the Carboxymethyltetrazole Moiety
Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. drughunter.comzu.ac.ae The 1-(carboxymethyl)-1H-tetrazole moiety is a prime example of a non-classical bioisostere for the carboxylic acid group. drughunter.comu-tokyo.ac.jp This is attributed to the comparable pKa values and spatial arrangement of their respective anionic forms. cambridgemedchemconsulting.comacs.org The tetrazole group, being more lipophilic than a carboxylic acid, can potentially enhance a drug's ability to cross biological membranes, although this is not always the case. drughunter.com
Table 1: Comparison of Physicochemical Properties
| Property | Carboxylic Acid | 1H-Tetrazole |
| pKa | ~4.2-4.5 | ~4.5-4.9 |
| cLogP (example) | Varies | Generally higher |
| H-bond environment | Similar to tetrazole | Extends further from core |
This table illustrates the comparable acidity (pKa) and differing lipophilicity (cLogP) and hydrogen bonding characteristics between carboxylic acids and 1H-tetrazoles, which are key considerations in bioisosteric replacement strategies. drughunter.comcambridgemedchemconsulting.com
Rational Design of Bioactive Scaffolds and Chemical Probes
The rational design of bioactive scaffolds incorporating the this compound group leverages our understanding of target-ligand interactions. u-tokyo.ac.jpnih.gov By integrating this moiety into a molecular framework, medicinal chemists can create novel compounds with tailored biological activities. nih.gov This approach has been particularly fruitful in the design of enzyme inhibitors and receptor antagonists. nih.gov
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. nih.gov The this compound group can be incorporated into these probes to mimic the binding of a carboxylic acid-containing substrate or endogenous ligand. unimi.itresearchgate.net For example, a fluorescent probe containing this moiety could be used to visualize the localization of a specific enzyme or receptor within a cell. researchgate.net The design of such probes requires a careful balance of maintaining biological activity while incorporating a reporter group, such as a fluorophore or a photoaffinity label. unimi.it
Molecular Level Investigations of Enzyme Inhibition and Receptor Binding Mechanisms
Understanding how this compound derivatives interact with their biological targets at the molecular level is crucial for optimizing their activity. acs.orgnih.gov Techniques such as X-ray crystallography and molecular docking studies can provide detailed insights into the binding modes of these compounds. acs.orgnih.gov
These investigations often reveal that the tetrazole ring engages in similar hydrogen bonding and ionic interactions as a carboxylate group within the active site of an enzyme or the binding pocket of a receptor. acs.org However, the slightly different geometry and electronic distribution of the tetrazole can lead to altered binding affinities and selectivities compared to the carboxylic acid analogue. cambridgemedchemconsulting.comacs.org For example, in some cases, the tetrazole's nitrogen atoms can form unique interactions with the target protein that are not possible for the oxygen atoms of a carboxylate. acs.org A study on protein arginine methyltransferase 1 (PRMT1) inhibitors showed that 1-substituted 1H-tetrazole derivatives could effectively target the substrate arginine-binding site. nih.gov
Table 2: Examples of this compound Derivatives in Enzyme Inhibition
| Target Enzyme | Derivative Type | Key Findings |
| Glutathione Reductase | Naphthoquinolyl-tetrazole | Showed uncompetitive inhibition. nih.gov |
| Protein Arginine Methyltransferase 1 (PRMT1) | 1-substituted 1H-tetrazoles | Displayed non-competitive inhibition. nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | N-(3-(1H-tetrazole-5-yl)phenyl)acetamide | Acted as non-carboxylic inhibitors. researchgate.net |
This table summarizes research findings on the inhibitory mechanisms of different this compound derivatives against various enzymes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. acs.orgresearchgate.net By systematically modifying the structure of a lead compound containing the this compound moiety and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for potency and selectivity. acs.orgbethel.edu
Theoretical Approaches to Prodrug Design and Targeted Delivery Concepts
While the this compound group can offer advantages over a carboxylic acid, its acidic nature can still limit oral bioavailability due to poor absorption. nih.gov Prodrug strategies aim to overcome this by masking the acidic group with a temporary, cleavable moiety. nih.govewadirect.com This modification renders the molecule more lipophilic, facilitating its passage across cell membranes. nih.gov Once absorbed, the prodrug is converted back to the active parent drug by enzymes in the body. nih.govewadirect.com
Theoretical approaches, such as computational modeling, can be employed to design prodrugs of this compound derivatives with optimal properties. researchgate.net These models can predict the rate of cleavage of different promoieties, helping to select a prodrug that releases the active drug at the desired rate and location. researchgate.net Furthermore, targeted delivery concepts can be explored to enhance the accumulation of the drug at its site of action. nih.govmdpi.com This can be achieved by attaching the this compound derivative to a targeting moiety, such as an antibody or a peptide, that recognizes a specific receptor on the target cells. nih.govbiochempeg.com
Future Directions and Emerging Research Avenues for 1 Carboxymethyl 1h Tetrazole
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The intersection of computational power and chemical synthesis offers a transformative approach to understanding and utilizing 1-(Carboxymethyl)-1H-tetrazole. Artificial intelligence (AI) and machine learning (ML) are set to accelerate the discovery of its properties and applications, moving beyond traditional experimental paradigms.
Future research will likely focus on developing statistical and ML models to predict the physicochemical and energetic properties of this compound and its derivatives. researchgate.netresearchgate.net By creating large datasets of structurally diverse tetrazoles and employing quantum mechanical parameters, researchers can build models to forecast key attributes such as thermal decomposition temperatures and impact sensitivity. researchgate.netrsc.org This data-driven approach allows for the in silico screening of novel compounds derived from this compound, prioritizing those with desirable stability or energy profiles for synthesis. researchgate.net
Furthermore, explainable AI can elucidate complex structure-property relationships, providing chemists with deeper insights into the mechanistic pathways of decomposition or reactivity. github.io ML algorithms could be trained to identify novel synthetic routes, optimize reaction conditions for higher yields and purity, and even predict the most effective catalysts. researchgate.net This computational-experimental feedback loop will not only accelerate research but also enhance the safety and efficiency of working with tetrazole-based compounds. For instance, AI could be used to design novel energetic materials based on the this compound scaffold, balancing performance with insensitivity. acs.org
Table 1: Potential AI/ML Applications for this compound Research
| Research Area | AI/ML Application | Potential Outcome | Supporting Findings |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) modeling | Accurate prediction of thermal stability, density, and energetic performance of new derivatives. | ML models successfully predict decomposition temperatures for energetic materials. researchgate.netrsc.org |
| Synthesis Design | Retrosynthesis analysis and reaction condition optimization | Identification of novel, efficient, and sustainable synthetic pathways. | AI is increasingly used for automated generation of chemical entities with desired properties. github.io |
| Material Discovery | High-throughput screening of virtual compound libraries | Rapid discovery of new multifunctional materials (e.g., MOFs) for specific applications like gas storage. | ML can broaden the range of options to predict the properties of organic materials. researchgate.net |
| Mechanism Elucidation | Analysis of computational and experimental data | Deeper understanding of reaction and decomposition mechanisms. | Statistical models can indicate distinct pathways for thermal and impact-initiated decomposition. researchgate.net |
Sustainable and Environmentally Benign Synthetic Routes
The increasing emphasis on green chemistry is steering synthetic organic chemistry towards more sustainable practices. benthamdirect.com Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. jchr.orgajgreenchem.com
Conventional methods for synthesizing tetrazoles often involve toxic solvents like DMF, hazardous reagents such as hydrazoic acid, and harsh reaction conditions. rsc.orgacs.org Emerging research focuses on overcoming these limitations. Key avenues for the greener synthesis of this compound and its precursors include:
Water-mediated Synthesis: Utilizing water as a reaction solvent is a cornerstone of green chemistry. benthamdirect.com Research into aqueous routes for the key [3+2] cycloaddition reaction to form the tetrazole ring will be a significant focus. rsc.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. rsc.orgnih.gov
Nano-catalysis: The use of nanomaterial-based catalysts offers high efficiency, high surface-area-to-volume ratio, and excellent recyclability. nih.govrsc.org Future work could involve designing specific nanocatalysts, such as those based on magnetic nanoparticles, for the synthesis of this compound, allowing for easy separation and reuse. rsc.orgrsc.org
Multi-component Reactions (MCRs): One-pot MCRs that form the desired product from simple starting materials in a single step improve atom economy and process efficiency, representing a highly sustainable approach. rsc.orgnih.gov
Table 2: Comparison of Catalytic Systems for Green Tetrazole Synthesis
| Catalyst System | Key Advantages | Example Application | Reference(s) |
|---|---|---|---|
| Natural Zeolites (e.g., Natrolite) | Reusable, naturally occurring, solvent-free conditions. | Synthesis of 1-substituted tetrazoles. | rsc.org |
| Magnetic Nanoparticles (e.g., Co–Ni/Fe₃O₄@MMSHS) | High catalytic activity, short reaction times, easy magnetic recovery, excellent recyclability. | [2+3] cycloaddition of nitriles and sodium azide (B81097). | rsc.orgrsc.org |
| Copper-based Catalysts | Efficient, avoids toxic reagents, streamlines production. | Synthesis of 5-substituted 1H-tetrazoles. | jchr.org |
| Yb(OTf)₃ | Good yields, applicable to one-pot synthesis from amines. | Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. | organic-chemistry.org |
Multi-Functional Material Development
The bifunctional nature of this compound, with its nitrogen-rich heterocyclic ring and a carboxylic acid group, makes it an ideal building block for novel multi-functional materials. nih.gov The tetrazole moiety can coordinate to metal ions through its multiple nitrogen atoms, while the carboxylate group provides an additional strong coordination site.
A major emerging avenue is the design and synthesis of Metal-Organic Frameworks (MOFs) . Tetrazole-based ligands are known to create robust MOFs with diverse topologies and applications. nih.govrsc.org By using this compound as a linker, researchers could develop:
Porous MOFs for Gas Storage and Separation: The high density of nitrogen atoms on the pore surfaces of tetrazole-based MOFs can lead to high selectivity for CO₂ adsorption. rsc.org
Energetic MOFs (EMOFs): The high positive heat of formation of the tetrazole ring makes it a key component in energetic materials. icm.edu.plontosight.ai Incorporating this compound into MOFs with alkali or other metal ions could yield next-generation energetic materials with high thermal stability and low sensitivity, potentially replacing traditional explosives like RDX and HMX. acs.org
Catalytic MOFs: The framework's metal nodes and functionalized linkers can act as catalytic sites for various chemical transformations. tandfonline.com
Beyond MOFs, the compound could be integrated into polymers to create materials with tailored thermal stability, energetic properties, or specific metal-binding capabilities. acs.org
Exploration of Novel Reactivity and Catalytic Cycles
While the fundamental reactivity of the tetrazole ring is relatively well-understood, the specific influence of the 1-(carboxymethyl) substituent opens avenues for exploring novel chemical transformations and catalytic applications.
Future research will likely investigate:
Photo-induced Reactions: Tetrazoles can participate in photo-induced 1,3-dipolar cycloaddition reactions, forming fluorescent pyrazoline products. nih.govnih.gov Research into the photoreactivity of this compound could lead to its use as a photo-clickable probe for labeling biomolecules or as a component in light-activated materials. The reaction kinetics could be significantly influenced by the carboxymethyl group.
Novel Catalytic Cycles: Cobalt complexes with tetradentate ligands have been shown to catalyze the synthesis of tetrazoles. nih.govacs.org Conversely, this compound itself can act as a ligand. Future studies could design novel transition-metal complexes where this compound is part of the ligand scaffold, potentially creating catalysts for new types of reactions where the carboxylate group assists in substrate binding or influences the electronic properties of the metal center.
Synthesis of Novel Derivatives: The presence of both the tetrazole ring and the carboxylic acid allows for diverse derivatization. Research has been conducted on creating energetic salts from N-(1-carboxymethyl-1H-tetrazole-5-yl)-hydrazinium, demonstrating the potential to synthesize a new family of high-nitrogen compounds with enhanced thermal stability. icm.edu.plbibliotekanauki.plicm.edu.pl Further exploration could involve creating complex poly-functional molecules, energetic ionic liquids, or precursors for other heterocyclic systems.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the dynamic behavior of this compound during chemical reactions or within complex systems requires advanced analytical techniques capable of real-time monitoring.
Emerging research directions include:
Fluorogenic Probes for In-situ Monitoring: The photo-induced cycloaddition of tetrazoles with alkenes is a fluorogenic reaction, meaning the product is fluorescent while the reactants are not. nih.govnih.gov This "photoclick" chemistry can be harnessed to monitor reactions involving this compound derivatives in real-time. acs.org This allows for precise kinetic measurements and mechanistic studies without the need for sample workup.
Photoactivatable Fluorophores for Imaging: Tetrazoles can act as "caging" groups for fluorophores, keeping them in a non-fluorescent state until they are "uncaged" by light. rsc.orgresearchgate.net Derivatives of this compound could be designed as photoactivatable probes for advanced biological imaging, including super-resolution microscopy. This would enable spatiotemporally controlled fluorescence activation for tracking dynamic processes in living cells. rsc.org
High-Pressure Spectroscopy: Studying the behavior of this compound under extreme conditions, such as high pressure, can reveal novel phase transitions and polymerization pathways. rsc.org Techniques like Raman and IR spectroscopy combined with diamond anvil cells can provide insights into changes in bonding and structure, which is crucial for understanding its stability and designing new high-energy-density materials. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Carboxymethyl)-1H-tetrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves the introduction of a carboxymethyl group to the tetrazole ring. A plausible route is the alkylation of 1H-tetrazole with chloroacetic acid derivatives under basic conditions. Nano-catalysts like TiCl₄·SiO₂ (used for 5-substituted tetrazoles) may enhance regioselectivity and reduce side reactions . Multicomponent reactions (MCRs) are also effective for tetrazole derivatives, offering high yields (94–97%) under mild conditions, as demonstrated in analogous studies . Key variables include pH, solvent polarity, and catalyst loading. For example, glacial acetic acid has been used for similar tetrazole syntheses, optimizing cyclization efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. For example, the carboxymethyl group’s protons typically resonate at δ 3.8–4.2 ppm (¹H) and δ 40–50 ppm (¹³C) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H]⁺ for C₃H₅N₄O₂: 129.0413) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tight-sealing goggles. Avoid inhalation via fume hoods or NIOSH-certified respirators .
- Stability : Store in anhydrous conditions (<30°C) to prevent decomposition. Thermal stability can be assessed via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does the carboxymethyl group influence the reactivity of 1H-tetrazole in phosphoramidite coupling reactions?
- Methodological Answer : In nucleic acid synthesis, 1H-tetrazole activates phosphoramidites via acid catalysis. The carboxymethyl group may alter pKa, affecting protonation efficiency. To study this:
- Conduct kinetic assays using ³¹P NMR to monitor phosphite intermediate formation .
- Compare coupling rates with/without the carboxymethyl substituent under identical conditions (e.g., acetonitrile solvent, 0.1 M concentration).
Q. What computational strategies predict the electronic and steric effects of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Screen against biological targets (e.g., angiotensin II receptors) where tetrazoles act as carboxylic acid bioisosteres. Use software like AutoDock Vina with flexible ligand docking .
Q. How can researchers resolve contradictory data in crystallographic studies of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray sources (λ = 0.71073 Å) and low-temperature (100 K) data to minimize thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered carboxymethyl groups. Compare residual density maps (e.g., R-factor < 5%) .
Q. What are the challenges in studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Aging : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV at 254 nm.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to track hydrolysis pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
